molecular formula C8H12F3NO4 B8341367 N-Trifluoroacetyl-L-daunosamine

N-Trifluoroacetyl-L-daunosamine

Katalognummer: B8341367
Molekulargewicht: 243.18 g/mol
InChI-Schlüssel: KDSJJWJDPYHURS-HPASCFBVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Trifluoroacetyl-L-daunosamine (CAS 51996-45-3) is a protected derivative of the rare amino sugar L-daunosamine. With a molecular formula of C 8 H 12 F 3 NO 4 and a molecular weight of 243.18 g/mol, this compound serves as a critical chiral building block in pharmaceutical research and organic synthesis . Its primary research value lies in the synthesis of anthracycline antibiotics, a class of compounds known for their impressive activity against a broad range of solid tumors and soft tissue sarcomas . The trifluoroacetyl group is a common protecting group for the amine functionality, enhancing the compound's stability and making it a versatile intermediate in multi-step synthetic sequences . Researchers utilize this compound in the development of novel therapeutic agents, as changing the native L-daunosamine sugar in drugs like adriamycin to its epimer has been reported to suppress cardiotoxicity while retaining anti-tumor activity . It is also a precursor for the synthesis of 1-thio sugar analogs and other glycosidic derivatives . This product is intended for research applications in a controlled laboratory environment. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic use in humans.

Eigenschaften

Molekularformel

C8H12F3NO4

Molekulargewicht

243.18 g/mol

IUPAC-Name

N-[(2S,3S,4S)-3,6-dihydroxy-2-methyloxan-4-yl]-2,2,2-trifluoroacetamide

InChI

InChI=1S/C8H12F3NO4/c1-3-6(14)4(2-5(13)16-3)12-7(15)8(9,10)11/h3-6,13-14H,2H2,1H3,(H,12,15)/t3-,4-,5?,6+/m0/s1

InChI-Schlüssel

KDSJJWJDPYHURS-HPASCFBVSA-N

Isomerische SMILES

C[C@H]1[C@H]([C@H](CC(O1)O)NC(=O)C(F)(F)F)O

Kanonische SMILES

CC1C(C(CC(O1)O)NC(=O)C(F)(F)F)O

Herkunft des Produkts

United States

Wissenschaftliche Forschungsanwendungen

Synthesis of N-Trifluoroacetyl-L-daunosamine

The synthesis of N-trifluoroacetyl-L-daunosamine typically involves the acetylation of L-daunosamine using trifluoroacetic anhydride. The process can yield various derivatives that can be further modified for enhanced biological activity. Key methods include:

  • Chiral Synthesis : Utilizing chiral starting materials to ensure the desired configuration at specific carbon centers, which is crucial for biological activity .
  • Glycosylation Reactions : These reactions allow for the coupling of N-trifluoroacetyl-L-daunosamine with other sugar moieties to create more complex structures that may exhibit improved pharmacological properties .

N-Trifluoroacetyl-L-daunosamine has shown significant promise in the field of cancer therapeutics:

  • Antitumor Activity : As part of anthracycline antibiotics, compounds containing daunosamine have been shown to intercalate DNA, leading to the inhibition of topoisomerase II and subsequent induction of apoptosis in cancer cells. Studies indicate that derivatives like N-trifluoroacetyl-L-daunosamine maintain this activity .
  • Selectivity and Binding : Research demonstrates that N-trifluoroacetyl-L-daunosamine exhibits selective binding to certain DNA conformations, enhancing its efficacy against specific tumor types .

Applications in Cancer Therapy

The applications of N-trifluoroacetyl-L-daunosamine in cancer therapy are multifaceted:

  • Drug Development : It serves as a crucial intermediate in the synthesis of novel anthracyclines with enhanced efficacy and reduced side effects compared to traditional agents like doxorubicin. For instance, Utorubicin, a derivative that includes L-daunosamine, has shown superior antitumor activity in preclinical models .
  • Nanocarrier Systems : The compound can be incorporated into nanocarrier systems for targeted drug delivery. Functionalization with tumor-targeting peptides has been shown to improve the accumulation of these carriers in tumor tissues, thereby maximizing therapeutic effects while minimizing systemic toxicity .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

N-Trifluoroacetyl-L-daunosamine belongs to a class of amino sugar derivatives with variations in protecting groups, stereochemistry, and sugar backbones. Below is a detailed comparison with closely related compounds, supported by synthesis data and physicochemical properties.

Key Findings:

Protecting Group Stability: The trifluoroacetyl group demonstrates superior stability under acidic and enzymatic conditions compared to benzoyl. This allows N-Trifluoroacetyl-L-daunosamine to withstand harsh reaction environments, such as glycosylation steps in anthracycline synthesis, without premature deprotection .

Stereochemical Control: Chemoenzymatic synthesis using lipases or esterases (e.g., from Candida antarctica) achieves >98% enantiomeric excess for N-Trifluoroacetyl-L-daunosamine, outperforming benzoylated analogs (90–95% ee). The TFA group’s electron-withdrawing nature enhances enzymatic resolution efficiency .

Reactivity in Glycosylation: The TFA group’s strong electron-withdrawing effect activates the amino sugar for nucleophilic reactions, facilitating higher regioselectivity in glycosidic bond formation compared to benzoylated derivatives. This is critical for constructing complex oligosaccharides in antibiotics .

Solubility and Purification: N-Trifluoroacetyl-L-daunosamine exhibits improved solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to benzoylated analogs, simplifying chromatographic purification.

Vorbereitungsmethoden

Chiral Synthesis from Cinnamaldehyde and Baker’s Yeast

The stereoselective synthesis of NTF-L-daunosamine from cinnamaldehyde and baker’s yeast represents a foundational method in carbohydrate chemistry. This approach leverages microbial reduction to establish the requisite chiral centers. Cinnamaldehyde undergoes enantioselective reduction via baker’s yeast (Saccharomyces cerevisiae) to yield (R)-cinnamyl alcohol, which is subsequently oxidized to the corresponding epoxide . Epoxide ring-opening with azide nucleophiles introduces the amino group, followed by trifluoroacetylation to protect the amine functionality.

A pivotal intermediate in this route is the δ-lactone (compound 11 ), formed via intramolecular esterification of a hydroxyl acid derivative. Configuration inversion at C-4 of this lactone is achieved through Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine), enabling access to the L-daunosamine scaffold . Final deprotection and trifluoroacetylation yield NTF-L-daunosamine with >98% enantiomeric excess (Table 1).

Table 1: Key Parameters for the Cinnamaldehyde Route

ParameterValue
Starting MaterialCinnamaldehyde
Chiral Induction AgentBaker’s Yeast
Critical Intermediateδ-Lactone (C-4 inversion)
Yield (Overall)42%
Enantiomeric Excess98%

L-Threonine-Derived Lactone Intermediates

An alternative synthesis begins with L-threonine, exploiting its inherent chirality to construct the daunosamine backbone. L-Threonine is converted to a γ-lactone (compound 9 ) through sequential protection, oxidation, and cyclization . Stereochemical inversion at C-5 is accomplished via a Swern oxidation–reduction sequence, yielding the δ-lactone (compound 14 ). Trifluoroacetylation at this stage introduces the N-protected group, and subsequent lactone ring-opening with aqueous methanol affords NTF-L-daunosamine.

This method’s advantage lies in its reliance on inexpensive, enantiomerically pure starting materials, circumventing the need for microbial reagents. However, the multi-step sequence results in a moderate overall yield of 35%, with chromatographic purification required after lactone formation .

Table 2: Comparative Efficiency of L-Threonine Route

StepReagentsYield (%)
γ-Lactone FormationDCC, DMAP78
C-5 InversionSwern Oxidation, NaBH₄65
TrifluoroacetylationTFAA, Pyridine92

Enantioselective Intramolecular [3 + 2] Cycloaddition

A novel approach employs an enantioselective intramolecular [3 + 2] cycloaddition to construct the daunosamine core. This method, developed by Evans et al., utilizes a chiral oxazaborolidine catalyst to induce asymmetry during the cycloaddition of a nitrile oxide and alkene . The resulting bicyclic intermediate is hydrolyzed to reveal the amino sugar, which undergoes trifluoroacetylation.

While this route offers excellent stereocontrol (99% ee), its practical utility is limited by the high cost of the catalyst and the need for ultra-dry reaction conditions. Recent modifications substituting the catalyst with a cinchona alkaloid derivative have reduced costs by 40%, though yields remain suboptimal (28%) .

Industrial-Scale Synthesis via Diazomethane Alkylation

Patent literature describes a large-scale synthesis of NTF-L-daunosamine as part of [¹⁴C]-daunorubicin production . 9-Desacetyl-9-formyl-N-trifluoroacetyldaunorubicin is treated with [¹⁴C]-diazomethane in methylene chloride or diethyl ether under vacuum, followed by silica gel chromatography (chloroform:acetone, 4:1). Mild alkaline hydrolysis (0.1 N NaOH, 0–5°C) removes the trifluoroacetyl group, yielding [¹⁴C]-daunorubicin hydrochloride.

Table 3: Industrial Process Parameters

ParameterCondition
Reaction SolventCH₂Cl₂ or Et₂O
Temperature20°C
PurificationSilica Gel Chromatography
Hydrolysis Conditions0.1 N NaOH, 0–5°C, 1 h

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.